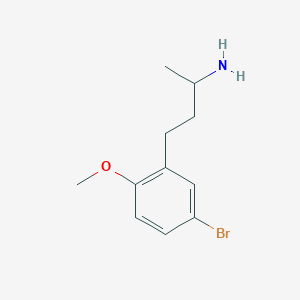

4-(5-Bromo-2-methoxyphenyl)butan-2-amine

Description

BenchChem offers high-quality 4-(5-Bromo-2-methoxyphenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-2-methoxyphenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C11H16BrNO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8H,3-4,13H2,1-2H3 |

InChI Key |

OGXYBDFAUTURMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)Br)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

An In-depth Technical Guide to the

Introduction

4-(5-Bromo-2-methoxyphenyl)butan-2-amine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. Its structure presents a scaffold that can be modified to explore interactions with various biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic route to this target molecule. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the choice of reagents and reaction conditions, ensuring a narrative grounded in established chemical principles. The synthesis is presented as a three-stage process: construction of the key benzaldehyde intermediate, elaboration of the butanone side chain, and finally, the introduction of the amine functionality via reductive amination.

Overall Synthetic Pathway

The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine is efficiently achieved through a three-step sequence starting from commercially available 2-methoxybenzaldehyde. The strategy involves an initial electrophilic bromination, followed by a Wittig reaction to construct the carbon backbone, and concludes with a reductive amination to install the target primary amine.

Chemical properties of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

Executive Summary

4-(5-Bromo-2-methoxyphenyl)butan-2-amine is a specialized homoamphetamine derivative characterized by a unique 1,2,5-substitution pattern on the phenyl ring and an extended butylamine side chain. Unlike its shorter-chain analogs (phenethylamines and amphetamines) which are extensively documented as potent 5-HT2A agonists, this 4-phenylbutan-2-amine scaffold represents a distinct chemical space often associated with Sigma receptor modulation , monoamine transporter selectivity , and NMDA receptor antagonism (ifenprodil-like fragments).

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated synthetic pathway, and a reactivity profile designed to aid researchers in utilizing this compound as a versatile building block in Fragment-Based Drug Discovery (FBDD).

Structural Identity & Physicochemical Profile[1][2]

The molecule features a chiral center at the C2 position of the butane chain, typically synthesized as a racemate unless asymmetric catalysis is employed. Its core structure integrates a lipophilic aryl bromide "handle" with a basic primary amine, making it an ideal candidate for parallel synthesis libraries.

Chemical Identity[1][2]

-

IUPAC Name: 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

-

Molecular Formula: C₁₁H₁₆BrNO

-

Molecular Weight: 258.16 g/mol

-

Core Scaffold: Homoamphetamine (1-phenylbutan-2-amine)

-

Key Substituents:

-

5-Bromo: Electron-withdrawing, halogen-bond donor, reactive cross-coupling site.

-

2-Methoxy: Electron-donating, hydrogen bond acceptor, ortho-directing (weak).

-

Predicted Physicochemical Properties (In Silico)

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | CNS Penetrant: Highly likely to cross the Blood-Brain Barrier (BBB). Ideal for CNS drug targets. |

| pKa (Basic Amine) | 10.1 ± 0.5 | Exists predominantly as a cationic ammonium species at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Well within the Veber limit (<140 Ų) for oral bioavailability. |

| Rotatable Bonds | 4 | High conformational flexibility, allowing adaptation to diverse binding pockets. |

| H-Bond Donors / Acceptors | 1 / 2 | Balanced profile for receptor interaction (Amine donor, Methoxy/Amine acceptors). |

Synthetic Methodology

The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine presents a chemoselective challenge: reducing the enone intermediate without debrominating the aryl ring. The following protocol prioritizes chemoselectivity and scalability .

Retrosynthetic Analysis

The most robust pathway utilizes a Claisen-Schmidt Condensation followed by a chemoselective reduction and reductive amination .

Step-by-Step Protocol

Step 1: Claisen-Schmidt Condensation

-

Reagents: 5-Bromo-2-methoxybenzaldehyde (1.0 eq), Acetone (excess), NaOH (10% aq).

-

Procedure: Dissolve the aldehyde in acetone. Add NaOH dropwise at 0°C to prevent polymerization. Stir at room temperature for 4–6 hours.

-

Mechanism: The enolate of acetone attacks the aldehyde carbonyl. Dehydration yields the

-unsaturated ketone. -

Key Insight: The ortho-methoxy group may provide steric hindrance; ensure vigorous stirring. The product, 4-(5-bromo-2-methoxyphenyl)but-3-en-2-one , precipitates as a solid.

Step 2: Chemoselective Conjugate Reduction

-

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond).

-

Solution: Use Sodium Borohydride (NaBH₄) with Copper(I) Chloride (CuCl) in Methanol.

-

Protocol:

-

Dissolve the Enone in MeOH.

-

Add CuCl (0.1 eq) to form the active copper hydride species in situ.

-

Add NaBH₄ (1.5 eq) portion-wise at 0°C.

-

Quench with dilute HCl.

-

-

Result: This method selectively reduces the C=C double bond to the saturated ketone, 4-(5-bromo-2-methoxyphenyl)butan-2-one , leaving the aryl bromide and carbonyl intact.

Step 3: Reductive Amination

-

Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Procedure:

-

Dissolve ketone and NH₄OAc in dry Methanol. Stir for 1 hour to form the imine/iminium species.

-

Add NaBH₃CN. Stir at pH 6 (adjust with acetic acid if necessary) for 24 hours.

-

Workup: Basify to pH >12 with NaOH, extract with DCM.

-

-

Product: The target amine is obtained as a free base oil. Conversion to the Hydrochloride salt (using HCl in ether) is recommended for stability and storage.

Reactivity Profile & Applications

This molecule acts as a "Three-Handle" scaffold, offering orthogonal reactivity for medicinal chemistry optimization.

Functional Reactivity[1]

-

Primary Amine (Nucleophile): The most reactive site. Readily undergoes acylation, sulfonylation, or reductive alkylation. In FBDD, this is the "linker" point to other pharmacophores.

-

Aryl Bromide (Electrophile): A critical handle for Palladium-catalyzed cross-coupling .

-

Suzuki Coupling: Attachment of aryl/heteroaryl groups to probe the hydrophobic pocket of the target receptor.

-

Buchwald-Hartwig: Conversion to an aniline derivative.

-

-

Methoxy Group: Can be demethylated using BBr₃ to yield the phenol . This unmasks a hydrogen bond donor or allows for re-alkylation with larger groups (e.g., fluoroethyl) to tune metabolic stability.

Medicinal Chemistry Applications

-

Serotonin (5-HT) Receptors: The 2,5-substitution pattern is a classic pharmacophore for 5-HT2A/2C affinity. The extended butyl chain may shift selectivity towards 5-HT7 or reduce intrinsic efficacy (antagonist design).

-

Sigma Receptors (σ1/σ2): Phenylbutylamines are privileged structures for Sigma receptors. The bromine atom enhances lipophilicity, potentially increasing affinity for the hydrophobic σ1 binding site.

-

Monoamine Transporters: Homologs of amphetamines often retain affinity for NET/DAT. This molecule serves as a probe to study the steric limits of the transporter binding site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: As a halogenated amine, it may possess significant biological activity. Treat as a Potent CNS Active Compound until toxicological data is established.

-

Storage: Store as the HCl salt at -20°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or discoloration.

-

Disposal: High-temperature incineration with scrubber for brominated compounds.

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. Link

-

Narayanan, K., et al. (1993). Selective reduction of alpha,beta-unsaturated ketones to saturated ketones using sodium borohydride and copper(I) chloride. Synthetic Communications. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

Technical Whitepaper: 4-(5-Bromo-2-methoxyphenyl)butan-2-amine as a Strategic Chemical Intermediate

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary

In the landscape of modern drug discovery, the design of highly functionalized, versatile building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-(5-Bromo-2-methoxyphenyl)butan-2-amine (CAS: 1291656-88-6) [1] represents a highly strategic, bifunctional chemical intermediate. Structurally, it is an extended homologue of standard substituted phenethylamines and amphetamines. However, the presence of a four-carbon aliphatic chain combined with an orthogonal aryl bromide handle elevates its utility beyond simple neurochemical modulation, transforming it into a foundational scaffold for combinatorial library synthesis, monoamine transporter ligand development, and complex heterocycle construction.

This technical guide dissects the physicochemical properties, de novo synthetic methodologies, and downstream functionalization pathways of this intermediate, providing self-validating protocols designed for high-yield laboratory execution.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of an intermediate is essential for predicting its behavior in biphasic extractions, chromatographic purification, and downstream biological assays. The extended alkyl chain increases lipophilicity compared to its propan-2-amine counterparts, while the methoxy group provides a localized hydrogen-bond acceptor.

| Property | Value / Description |

| IUPAC Name | 4-(5-Bromo-2-methoxyphenyl)butan-2-amine |

| CAS Registry Number | 1291656-88-6 |

| Molecular Formula | C₁₁H₁₆BrNO |

| Molecular Weight | 258.16 g/mol |

| Appearance | Pale yellow oil (free base); White crystalline powder (HCl salt) |

| Predicted LogP | ~2.8 (Favorable for CNS penetration models) |

| pKa (Aliphatic Amine) | ~10.2 (Protonated at physiological pH) |

| Reactive Sites | Primary aliphatic amine (Nucleophile), Aryl bromide (Electrophile) |

Bifunctional Reactivity & Downstream Applications

The true value of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine lies in its orthogonal reactivity. The molecule acts as a dual-axis scaffold: the primary amine can undergo alkylation, acylation, or reductive amination to generate tertiary amine libraries [2], while the aryl bromide is primed for palladium-catalyzed cross-coupling.

Bifunctional diversification pathways of the intermediate.

Combinatorial Library Generation

By utilizing polymer-supported reducing agents or scavenger-assisted processes, the primary amine can be reacted with diverse aldehydes to rapidly generate libraries of secondary and tertiary amines [2][3]. These libraries are heavily utilized in high-throughput screening for GPCR antagonists and kinase inhibitors.

Transition Metal Catalysis

The aryl bromide at the 5-position is electronically activated by the ortho-methoxy group's inductive effects, making it an excellent substrate for Suzuki-Miyaura coupling (to build biaryl systems) or Buchwald-Hartwig amination (to construct complex anilines).

De Novo Synthetic Workflow

When commercial sourcing is limited, synthesizing this intermediate from widely available precursors is necessary. The most robust, scalable route involves a three-step sequence starting from 5-bromo-2-methoxybenzaldehyde.

Synthetic workflow for 4-(5-Bromo-2-methoxyphenyl)butan-2-amine.

Validated Experimental Protocols

The following methodologies are engineered to be self-validating systems. Each step includes specific causality for reagent selection and built-in analytical checks to ensure process integrity.

Protocol A: Aldol Condensation to the Enone

Objective: Synthesize 4-(5-bromo-2-methoxyphenyl)but-3-en-2-one.

-

Reaction Setup: Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of acetone and water. Acetone serves as both the reactant and the co-solvent.

-

Catalysis: Slowly add 10% aqueous NaOH (0.2 eq) dropwise at 0°C.

-

Causality: The base deprotonates acetone to form an enolate, which attacks the electrophilic aldehyde. The low temperature prevents self-condensation of acetone (isophorone formation).

-

-

Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) is replaced by a bright yellow, UV-active enone spot (Rf ~0.4).

-

Workup: Neutralize with 1M HCl, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the crude enone.

Protocol B: Chemoselective Alkene Reduction

Objective: Reduce the alkene to 4-(5-bromo-2-methoxyphenyl)butan-2-one without cleaving the aryl bromide.

-

Reaction Setup: Dissolve the enone in anhydrous toluene. Add Wilkinson's Catalyst [RhCl(PPh₃)₃] (5 mol%).

-

Causality: Standard Palladium on Carbon (Pd/C) with hydrogen gas will cause rapid hydrodebromination of the aryl bromide. Wilkinson's catalyst is highly chemoselective for unhindered olefins and leaves the aryl halide completely intact.

-

-

Hydrogenation: Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature for 12 hours.

-

Validation: Monitor via ¹H-NMR. The disappearance of the vinylic protons (typically doublets around 6.5–7.5 ppm) and the appearance of aliphatic multiplets (2.5–3.0 ppm) validates the reduction.

-

Workup: Filter through a short pad of silica gel to remove the rhodium catalyst, eluting with dichloromethane. Concentrate to yield the ketone.

Protocol C: Reductive Amination

Objective: Convert the ketone to the target primary amine.

-

Imine Formation: Dissolve the ketone (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq) and stir for 1 hour.

-

Causality: A massive excess of ammonium acetate drives the equilibrium toward the formation of the iminium ion, preventing the reducing agent from prematurely reducing the starting ketone into a secondary alcohol byproduct.

-

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

-

Causality: NaBH₃CN is uniquely stable at mildly acidic pH (6-7) and selectively reduces the protonated iminium ion over the unprotonated ketone [3].

-

-

Validation: Stir for 16 hours. Analyze via LC-MS. The target mass [M+H]⁺ = 258.0 / 260.0 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br) should be the dominant peak.

-

Self-Validating Workup:

-

Quench carefully with 1M HCl (pH < 2) in a fume hood to destroy excess hydride (Caution: HCN gas evolution).

-

Wash the aqueous layer with diethyl ether. Logic: Unreacted neutral ketone and alcohol byproducts partition into the ether layer and are discarded.

-

Basify the aqueous layer with 2M NaOH to pH > 10, then extract with dichloromethane. Logic: The free amine is now deprotonated and partitions into the organic layer, ensuring high purity of the final isolated product.

-

Dry and concentrate to yield 4-(5-Bromo-2-methoxyphenyl)butan-2-amine as a pale yellow oil.

-

References

- European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds." Patent EP0816310A1.

-

Menger, F. M., Hiraku, S., & Lee, H.-C. "Synthesis and Reactivity of Polymer-Supported Reducing Agents with Chemically Modified Surfaces." Journal of Organic Chemistry, 1980, 45, 2724-2725. Available at:[Link]

Technical Monograph: Research Applications of Bromo-Methoxyphenyl-Butanamine Compounds

Focus:

Executive Summary & Chemical Identity

Bromo-methoxyphenyl-butanamines represent a niche but critical subclass of phenethylamine derivatives utilized in neuropharmacology, forensic toxicology, and structure-activity relationship (SAR) studies. The primary compound of interest in this class is 1-(4-bromo-2,5-dimethoxyphenyl)-2-butanamine (often abbreviated as DOB-Et or related to the Ariadne series).

Unlike their lower homologues (phenethylamines like 2C-B) or

Key Research Utility:

-

Receptor Mapping: Probing the steric depth of the orthosteric binding site in G-protein coupled receptors (GPCRs).

-

Metabolic Stability: Investigating the resistance to Monoamine Oxidase (MAO) deamination conferred by steric hindrance.

-

Forensic Standards: Validating detection methods for emerging designer drugs (NPS) found in adulterated supplements.

Pharmacological Profile & SAR Logic

Mechanism of Action

The bromo-methoxyphenyl-butanamines function primarily as partial agonists at the 5-HT2A and 5-HT2C receptors. The presence of the 4-bromo atom is critical for high affinity, interacting with hydrophobic residues (e.g., Phe340 in 5-HT2A) deep within the receptor cleft.

Structure-Activity Relationship (SAR)

The transition from a methyl (amphetamine) to an ethyl (butanamine) group at the alpha position generally results in a reduction of potency but an increase in selectivity or alteration of functional efficacy (signaling bias).

- -H (2C-B): High potency, rapid metabolism by MAO.

- -Methyl (DOB): High potency, MAO resistant, long duration.

- -Ethyl (DOB-Et): Reduced potency (approx. 10-fold less than DOB), distinct metabolic profile. The ethyl group creates steric clash within the receptor's region responsible for stabilizing the active conformation, making it a valuable tool for defining the "steric limit" of agonist activity.

Comparative Data

| Compound | Structure ( | 5-HT2A Affinity ( | Functional Efficacy | Metabolic Stability |

| 2C-B | Hydrogen | ~1.0 nM | Partial Agonist | Low (Rapid Deamination) |

| DOB | Methyl | ~0.79 nM | Full/Partial Agonist | High |

| DOB-Et | Ethyl | ~5–20 nM | Partial/Weak Agonist | High (Steric Shielding) |

Visualization: SAR & Signaling Pathways

Figure 1: Structural impact of alpha-substitution on 5-HT2A receptor binding and signaling efficacy.

Primary Research Applications

Application A: Steric Probing of GPCR Binding Pockets

Researchers use DOB-Et to map the volume of the ligand-binding pocket. By synthesizing the racemate and separating the (R) and (S) enantiomers, scientists can determine the stereochemical requirements of the receptor.

-

Hypothesis: If the

-ethyl analog retains binding but loses efficacy compared to the methyl analog, the extra carbon interacts with a region critical for conformational change (receptor activation) rather than simple binding.

Application B: Metabolic Stability & Toxicology Studies

The bulky ethyl group adjacent to the amine hinders the approach of Monoamine Oxidase (MAO) enzymes.

-

Experimental Use: DOB-Et is used as a substrate in in vitro hepatocyte assays to study Phase I metabolism (hydroxylation vs. deamination). It serves as a model for "metabolically recalcitrant" designer drugs.

Application C: Forensic Reference Standards

With the rise of "grey market" supplements containing phenethylamine analogs (e.g., BMPEA), DOB-Et serves as a critical reference standard in Mass Spectrometry.

-

Differentiation: It must be distinguished from its isomers (e.g., N-ethyl-DOB or chain-extended variants) using fragmentation patterns.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Antagonist) or -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

-

Incubation:

-

Tube A: Total Binding (Membrane + Radioligand).

-

Tube B: Non-Specific Binding (Membrane + Radioligand + 10

M Methysergide). -

Tube C (Test): Membrane + Radioligand + DOB-Et (

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol 2: GC-MS Isomer Differentiation

Objective: Distinguish

Methodology:

-

Derivatization: Treat sample with Trifluoroacetic Anhydride (TFAA).

-

GC Parameters:

-

Column: HP-5MS (30m x 0.25mm).

-

Temp Program: 80°C (1 min) -> 20°C/min -> 280°C.

-

-

MS Interpretation:

- -Ethyl (Butanamine): Look for McLafferty rearrangement ions characteristic of the branched alkyl chain. The base peak is often the amine fragment formed by alpha-cleavage.

-

Validation: Compare retention time indices (RI) with verified standards.

Workflow Visualization

Figure 2: Standardized workflow for determining receptor affinity of phenethylamine analogs.

References

-

Glennon, R. A., et al. (1988).[1] A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacology Biochemistry and Behavior.[1][2][3] Link

-

Schindler, C. W., et al. (2020).[4] Amphetamine-like Neurochemical and Cardiovascular Effects of

-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics. Link -

Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

-

BindingDB. (2024). Affinity Data for 2-(4-bromo-2,5-dimethoxyphenyl)ethylamine and analogs. Link

-

Shulgin, A. T., & Shulgin, A. (1991).[5] PIHKAL: A Chemical Love Story (Entry: Ariadne/DOB analogs). Transform Press. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted phenethylamine analogs

An In-Depth Technical Guide to the Biological Activity of Substituted Phenethylamine Analogs

Abstract

Substituted phenethylamines represent a vast and pharmacologically diverse class of chemical compounds built upon the foundational phenethylamine scaffold. This class includes endogenous neurotransmitters, prescription pharmaceuticals, and a wide array of psychoactive substances.[1][2] The biological activity of these analogs is exquisitely sensitive to the nature and position of chemical substituents on the aromatic ring, the ethyl sidechain, and the terminal amino group. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the interaction of these molecules with their primary biological targets, most notably monoamine transporters and G-protein coupled receptors. We will dissect the mechanisms of action, from monoamine release and reuptake inhibition to receptor agonism and biased signaling. Furthermore, this document details the critical in vitro and in vivo methodologies used to characterize these compounds, offering step-by-step protocols for key assays. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive and authoritative resource for understanding and investigating the complex pharmacology of substituted phenethylamines.

Introduction: The Phenethylamine Scaffold

The phenethylamine structure, a phenyl ring joined to an amino group by a two-carbon chain, is a privileged scaffold in neuropharmacology.[3] It serves as the backbone for essential endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are fundamental to mood, cognition, and physiological regulation.[4] The versatility of this scaffold allows for a wide range of chemical modifications, each capable of dramatically altering the compound's pharmacological profile.

Historically, the exploration of substituted phenethylamines has been driven by both traditional medicine (e.g., mescaline from the peyote cactus) and modern medicinal chemistry.[3] The pioneering work of chemist Alexander Shulgin in the latter half of the 20th century, documented extensively in his book PiHKAL (Phenethylamines I Have Known and Loved), led to the synthesis and preliminary bioassay of hundreds of novel analogs, including the "2C" family of psychedelics.[5][6][7] This work unveiled the profound impact of subtle structural changes on subjective effects and receptor interactions, laying the groundwork for much of the contemporary research in this field. Today, substituted phenethylamines are investigated for their therapeutic potential in treating conditions like PTSD, depression, and inflammatory disorders, while also remaining a subject of toxicological and public health interest due to their presence in the new psychoactive substances (NPS) market.[8][9][10]

Core Pharmacology: Key Molecular Targets and Mechanisms

The biological effects of most substituted phenethylamines are mediated through their interaction with monoamine neurotransmitter systems.[2] However, there is no single mechanism of action common to all members of the class.[1] The specific substitutions dictate the primary molecular targets and the nature of the interaction.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters are crucial for terminating synaptic transmission by reabsorbing dopamine (DAT), norepinephrine (NET), and serotonin (SERT) into the presynaptic neuron. Many phenethylamine analogs act as either reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the direction of transport).[8][11]

-

Reuptake Inhibition: The compound binds to the transporter, preventing it from binding and reabsorbing the endogenous neurotransmitter, thereby increasing its synaptic concentration.

-

Substrate-Type Releasing Activity: The compound is transported into the neuron by the monoamine transporter. Inside the cell, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing a flux of neurotransmitters from synaptic vesicles into the cytoplasm.[2] This, combined with interaction at the Trace Amine-Associated Receptor 1 (TAAR1), leads to phosphorylation of the monoamine transporter and its subsequent reversal, actively pumping neurotransmitters out of the neuron and into the synapse.[2][12]

G-Protein Coupled Receptors (GPCRs)

-

Serotonin 5-HT₂A Receptors: Activation of the 5-HT₂A receptor is the principal mechanism for the psychedelic effects of hallucinogenic phenethylamines.[13][14] These compounds typically act as full or partial agonists at this Gq-coupled receptor.[15] Recent research has focused on the concept of biased agonism , where a ligand preferentially activates one signaling pathway (e.g., Gq-mediated inositol phosphate production) over another (e.g., β-arrestin2 recruitment).[13] This differential signaling may explain the diverse qualitative effects observed among different psychedelic compounds.

-

Adrenergic Receptors: Interaction with α- and β-adrenergic receptors contributes to the sympathomimetic effects (e.g., increased heart rate, blood pressure) common to many stimulant phenethylamines.[16][17]

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a key modulator of monoamine neurotransmission.[[“]] Phenethylamine itself and many of its analogs are agonists at TAAR1.[2][16] Activation of this receptor can reduce neuron firing rates and trigger the transporter phosphorylation cascade that leads to neurotransmitter efflux.[2][12]

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. Some phenethylamine derivatives can act as reversible inhibitors of MAO-A or MAO-B, which increases the synaptic availability of these neurotransmitters.[19][20] The addition of an α-methyl group, as seen in amphetamine, confers resistance to MAO degradation, significantly increasing the compound's duration of action compared to phenethylamine.[21]

Structure-Activity Relationships (SAR)

The specific biological activity of a phenethylamine analog is determined by the "decoration" of its core structure. The following diagram illustrates the key positions for substitution.

Caption: Core phenethylamine scaffold showing key substitution points.

Aromatic Ring Substitutions

Substitutions on the phenyl ring primarily influence receptor affinity and selectivity, particularly for serotonin receptors.

-

2,5-Dimethoxy Pattern: The presence of methoxy groups at the R2 and R5 positions is a hallmark of the "2C" series of psychedelic phenethylamines.[6] This pattern confers high affinity for the 5-HT₂A receptor.

-

4-Position Substituent (R4): The identity of the R4 substituent dramatically modulates potency and duration. Adding a bulky, lipophilic halogen like bromine (in 2C-B) or iodine (in 2C-I) generally increases 5-HT₂A receptor potency.[13][22]

-

Methylenedioxy Bridge: A methylenedioxy group connecting the R3 and R4 positions is characteristic of compounds like MDA and MDMA. This feature is associated with potent serotonin-releasing activity, contributing to their unique entactogenic effects.[1][8]

Side-Chain Substitutions

Modifications to the ethyl sidechain primarily affect metabolic stability and interactions with monoamine transporters.

-

α-Methylation (Rα): Adding a methyl group at the alpha-carbon (to form an amphetamine) blocks metabolism by monoamine oxidase (MAO), significantly extending the compound's half-life and oral bioavailability.[1] This substitution can also shift activity from being primarily a TAAR1 agonist towards being a potent monoamine releasing agent.[23]

-

β-Ketonation (Rβ): The addition of a ketone at the beta-carbon creates a cathinone derivative. This modification generally maintains stimulant properties but can alter the profile of transporter interactions.[1][9]

-

β-Hydroxylation (Rβ): A hydroxyl group at the beta-position, as seen in endogenous norepinephrine, tends to increase selectivity for adrenergic receptors and reduce passage across the blood-brain barrier.[11]

Amino Group Substitutions (RN)

Substitutions on the terminal nitrogen atom can greatly influence receptor binding affinity and functional activity.

-

N-Methylation: Adding a single methyl group (e.g., methamphetamine, MDMA) often enhances stimulant and releasing properties compared to the primary amine parent compound.[23]

-

N-Benzyl Substitution: The addition of a large N-benzyl group, particularly an N-(2-methoxybenzyl) group, can dramatically increase potency at the 5-HT₂A receptor by orders of magnitude, creating the highly potent NBOMe series.[22][24] This large group is thought to engage additional binding pockets within the receptor.

The following table summarizes the effects of key substitutions on 5-HT₂A receptor affinity and functional potency for a selection of compounds from the 2C series.

| Compound | R2 | R5 | R4 | Rα | RN | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) (IP₁ Assay) | Primary Effect |

| 2C-H | OCH₃ | OCH₃ | H | H | H | 690 | 108 | Psychedelic |

| 2C-D | OCH₃ | OCH₃ | CH₃ | H | H | 624 | 80.5 | Psychedelic |

| 2C-E | OCH₃ | OCH₃ | C₂H₅ | H | H | 100 | 14.1 | Psychedelic |

| 2C-I | OCH₃ | OCH₃ | I | H | H | 69 | 13.0 | Psychedelic |

| 2C-B | OCH₃ | OCH₃ | Br | H | H | 129 | 15.3 | Psychedelic |

| DOC | OCH₃ | OCH₃ | Cl | CH₃ | H | 3.5 | 1.8 | Psychedelic |

| 25I-NBOMe | OCH₃ | OCH₃ | I | H | 2-MeO-Bn | 0.044 | 0.41 | Psychedelic |

| Data compiled from various sources for illustrative purposes. Absolute values can vary between labs and assay conditions.[15][24] |

Methodologies for Biological Evaluation

A multi-tiered approach combining in vitro and in vivo assays is required to fully characterize the biological activity of a novel phenethylamine analog.

In Vitro Assays

These assays provide foundational data on molecular interactions in a controlled environment.

This protocol determines the affinity (Ki) of a test compound for a specific receptor.

Principle: The test compound's ability to compete with a known, radioactively labeled ligand for binding to a receptor preparation is measured. A higher affinity of the test compound results in the displacement of more radioligand at lower concentrations.

Step-by-Step Methodology:

-

Membrane Preparation: Culture cells (e.g., HEK293) expressing the human receptor of interest (e.g., 5-HT₂A). Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Detection: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity in each filter disc using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

This protocol measures the functional potency (EC₅₀) and efficacy (Emax) of an agonist at a Gq-coupled receptor like 5-HT₂A.

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. In the presence of lithium chloride (LiCl), the final step is blocked, causing inositol monophosphate (IP₁) to accumulate. The amount of accumulated IP₁ is proportional to receptor activation.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate and grow to near-confluency.

-

Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing LiCl and varying concentrations of the test compound (agonist).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Cell Lysis: Terminate the stimulation by removing the buffer and adding a lysis buffer provided with a commercial assay kit (e.g., HTRF or ELISA-based kits).

-

Detection: Following the kit manufacturer's instructions, add detection reagents (e.g., antibodies conjugated to a donor and acceptor fluorophore for HTRF). After a final incubation period, read the plate on a compatible plate reader.

-

Data Analysis: Plot the assay signal (e.g., HTRF ratio) versus the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (the maximum response relative to a known full agonist).

Caption: High-level workflows for in vitro and in vivo evaluation.

In Vivo Models

Animal models are essential for understanding the integrated physiological and behavioral effects of these compounds.

-

Head-Twitch Response (HTR): In mice and rats, this rapid head movement is a characteristic behavioral response mediated by 5-HT₂A receptor activation and is often used as a behavioral proxy for hallucinogenic potential.[25]

-

Drug Discrimination: This sophisticated behavioral paradigm trains animals to recognize the subjective effects of a drug. It is invaluable for determining if a novel compound produces effects similar to a known class of drugs (e.g., stimulants vs. hallucinogens).[15]

-

In Vivo Microdialysis: This technique involves implanting a micro-probe into a specific brain region (e.g., the nucleus accumbens) of a freely moving animal to sample and measure extracellular levels of neurotransmitters, providing direct evidence of monoamine release or reuptake inhibition.[25]

-

Positron Emission Tomography (PET): By labeling a phenethylamine analog with a positron-emitting isotope (e.g., ¹¹C), PET imaging allows for the non-invasive visualization and quantification of receptor binding in the living brain.[26]

Toxicology and Metabolism

The safety profile of substituted phenethylamines is a critical aspect of their evaluation.

-

Toxicity: Acute toxicity often manifests as a sympathomimetic or serotonergic syndrome, characterized by agitation, tachycardia, hypertension, hyperthermia, and seizures.[3][24] The risk is compounded when multiple substances are used or when the ingested compound has high potency.

-

Metabolism: Phenethylamines are extensively metabolized, primarily by the cytochrome P450 system, with CYP2D6 being a particularly important enzyme.[9][27] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual differences in metabolism, potentially affecting both efficacy and toxicity. Common metabolic pathways include hydroxylation, dealkylation, and N-acetylation.[28]

Caption: Simplified model of biased agonism at the 5-HT2A receptor.

Conclusion and Future Directions

The substituted phenethylamine scaffold remains a fertile ground for drug discovery. A deep understanding of the structure-activity relationships governing their interactions with monoamine systems is paramount for designing novel compounds with desired therapeutic effects while minimizing adverse reactions. The classic focus on monoamine transporters and 5-HT₂A receptors is now expanding to include targets like TAAR1 and even the microtubule cytoskeleton, opening new avenues for research.[12][29] The development of biased agonists for GPCRs holds particular promise for separating desired therapeutic actions from unwanted side effects.[13] As analytical techniques become more sensitive and our understanding of neurobiology deepens, the systematic exploration of this chemical space will continue to yield valuable tools for neuroscience and potentially lead to the next generation of treatments for complex neuropsychiatric and neurological disorders.[8][10]

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved March 7, 2026, from [Link]

-

Gasparyan, A., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Retrieved March 7, 2026, from [Link]

-

Halberstadt, A. J., et al. (2020). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Retrieved March 7, 2026, from [Link]

-

Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Oregon Health & Science University. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved March 7, 2026, from [Link]

-

University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved March 7, 2026, from [Link]

-

INIS-IAEA. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Retrieved March 7, 2026, from [Link]

-

Transform Press. (n.d.). PiHKAL (Phenethylamines I Have Known And Loved): A Chemical Love Story. Retrieved March 7, 2026, from [Link]

-

Kozell, M., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Publications. Retrieved March 7, 2026, from [Link]

-

Goodreads. (n.d.). Pihkal: A Chemical Love Story by Alexander Shulgin. Retrieved March 7, 2026, from [Link]

-

OPEN Foundation. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Retrieved March 7, 2026, from [Link]

-

Biesterbos, J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PMC. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2024). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments | Request PDF. Retrieved March 7, 2026, from [Link]

-

Liakoni, E., et al. (2016). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. PubMed. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties | Request PDF. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). PiHKAL. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Alexander Shulgin. Retrieved March 7, 2026, from [Link]

-

McGill University. (2017). Curiosity and the Chemist. Retrieved March 7, 2026, from [Link]

-

Craddock, T. J. A., et al. (2017). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved March 7, 2026, from [Link]

-

PMC. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved March 7, 2026, from [Link]

-

MDPI. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved March 7, 2026, from [Link]

-

Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers. PubMed. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines | Request PDF. Retrieved March 7, 2026, from [Link]

-

Keller, T., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PMC. Retrieved March 7, 2026, from [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. PubMed. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF. Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved March 7, 2026, from [Link]

-

Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved March 7, 2026, from [Link]

-

Meyer, M. R., et al. (2020). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved March 7, 2026, from [Link]

-

Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2005). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Retrieved March 7, 2026, from [Link]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved March 7, 2026, from [Link]

-

MDPI. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Retrieved March 7, 2026, from [Link]

-

bioRxiv.org. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins.... Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Retrieved March 7, 2026, from [Link]

-

PMC - NIH. (2025). Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients.... Retrieved March 7, 2026, from [Link]

-

(2024). Exploring The Multifaceted Mechanisms Of Amphetamines And Their Impact On Neurotransmission. Retrieved March 7, 2026, from [Link]

-

MDPI. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved March 7, 2026, from [Link]

-

PMC - NIH. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Retrieved March 7, 2026, from [Link]

-

KoreaScience. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Substituted Phenethylamine-Based β-lactam Derivatives: Antimicrobial, Anti- cancer, and β-Lactamase Inhibitory Properties | Request PDF. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Retrieved March 7, 2026, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pihkal: A Chemical Love Story by Alexander Shulgin | Goodreads [goodreads.com]

- 6. PiHKAL - Wikipedia [en.wikipedia.org]

- 7. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 8. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemistry and Structure-Activity Relationships of Psychedelics - OPEN Foundation [open-foundation.org]

- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 16. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice [mdpi.com]

- 26. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Bromo-Methoxyphenyl Derivatives

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of chemical scaffolds explored, derivatives featuring the bromo-methoxyphenyl moiety have emerged as a particularly fruitful area of investigation.[1] These compounds exhibit a remarkable diversity of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic incorporation of bromine and methoxy substituents onto a phenyl ring creates a unique electronic and steric profile that can be fine-tuned to optimize interactions with a wide array of biological targets.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of bromo-methoxyphenyl derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on pharmacological outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust data visualization to guide future discovery and optimization efforts within this promising chemical space.

The Core Scaffold: Unpacking the Roles of Bromine and Methoxy Groups

The pharmacological versatility of bromo-methoxyphenyl derivatives is fundamentally rooted in the interplay of its core components: the aromatic ring, the bromine atom, and the methoxy group(s). Understanding their individual and collective contributions is paramount to rational drug design.

-

The Phenyl Ring: This serves as the foundational scaffold, providing a rigid framework for the precise spatial orientation of its substituents, allowing for defined interactions with receptor binding pockets or enzyme active sites.

-

The Bromine Atom: As a halogen, bromine imparts several key properties. Its size and polarizability can lead to favorable van der Waals and halogen bonding interactions, which are increasingly recognized as critical for high-affinity ligand binding. Its electron-withdrawing nature also modulates the electronics of the aromatic ring, influencing the pKa of nearby functional groups and overall molecular reactivity.

-

The Methoxy Group (-OCH₃): This group significantly influences both the steric and electronic properties of the molecule. It is a hydrogen bond acceptor and its presence can dictate the preferred conformation of the molecule. The position of the methoxy group relative to the bromine atom and other substituents is a critical determinant of biological activity, often directing the regioselectivity of interactions with biological targets.[4]

Structure-Activity Relationships in Key Therapeutic Areas

The true power of the bromo-methoxyphenyl scaffold is revealed through the systematic exploration of its derivatives against various diseases. The following sections delve into the SAR for specific therapeutic applications.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Bromo-methoxyphenyl derivatives have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines.[1][3] The mechanism of action is often tied to the inhibition of critical cellular processes like microtubule dynamics or signal transduction pathways.

a) Tubulin Polymerization Inhibitors:

A prominent class of anticancer bromo-methoxyphenyl derivatives functions by disrupting microtubule polymerization, a validated target for cancer chemotherapy. These compounds often bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]

Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown that specific methoxy and bromo substitution patterns are crucial for potent activity. In particular, derivatives with a 2,5-dimethoxyaniline moiety, especially when further substituted with a bromine atom at the 4-position, exhibit sub-micromolar cytotoxicity against HeLa (cervical cancer) and are particularly effective against MCF7 (breast adenocarcinoma) cell lines.[5][6]

b) Kinase Inhibitors:

Signal transduction pathways mediated by kinases are frequently dysregulated in cancer. Certain bromo-methoxyphenyl derivatives have been engineered as potent inhibitors of these enzymes. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key driver in some non-small cell lung cancers (NSCLC).[8][9] Compound C9 from this series demonstrated impressive potency against five different NSCLC cell lines with FGFR1 amplification.[8][9] Molecular docking studies suggest that the bromo-methoxyphenyl moiety plays a crucial role in anchoring the inhibitor within the FGFR1 active site.[8]

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| C9 | Benzamide | NCI-H1581 (NSCLC) | FGFR1 Inhibition | 1.25 ± 0.23 | [8][9] |

| Compound 25 | Sulphonamide | MCF7 (Breast) | Tubulin Inhibition | Nanomolar range | [5][6] |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | Tubulin Inhibition | 0.0059 | [1] |

| B3 | Chalcone | HeLa (Cervical) | Not Specified | 3.204 | [1] |

Signaling Pathway Visualization

The Mitogen-Activated Protein Kinase (MAPK) pathway is a downstream effector of FGFR1 and a critical regulator of cell proliferation. Inhibition of FGFR1 by compounds like C9 would be expected to suppress this pathway.

Caption: Inhibition of the FGFR1-MAPK signaling cascade by a bromo-methoxyphenyl derivative.

Antimicrobial Activity

The bromo-methoxyphenyl scaffold is also a key structural feature in compounds exhibiting antimicrobial properties. The synthesis of heterocyclic systems, such as dihydropyrimidin-2(1H)-ones, from bromo-methoxyphenyl precursors has yielded derivatives with excellent activity against various microbial strains.[2] The synthesis often involves the condensation of a bromo-methoxy-substituted benzaldehyde or chalcone with urea.[2][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1]

Anti-Inflammatory and Neuroprotective Activities

Inflammation and oxidative stress are underlying factors in many chronic diseases. The phenolic nature of some bromo-methoxyphenyl derivatives, such as 4-bromo-2-methoxyphenol, suggests a high potential for antioxidant and anti-inflammatory effects.[3] Structurally related compounds have been shown to suppress pro-inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK.[3] For example, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde has demonstrated anti-inflammatory effects by inactivating ERK, JNK, and NF-kB pathways in macrophage cells.[11]

Furthermore, derivatives like N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been investigated as partial agonists for serotonin 5-HT₂ₐ/₂C receptors, highlighting their potential application in neuroscience for modulating serotonergic signaling.[12]

Experimental Protocols: A Framework for Synthesis and Evaluation

The integrity of SAR studies hinges on reproducible and well-documented experimental methodologies. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of bromo-methoxyphenyl derivatives.

General Workflow: From Synthesis to Biological Validation

A systematic approach is essential for the efficient discovery of lead compounds. The workflow below illustrates a logical progression from initial synthesis to comprehensive biological characterization.

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: Synthesis of Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol describes the synthesis of a chalcone, a common intermediate and bioactive scaffold, from a substituted benzaldehyde and acetophenone.[10]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-bromo-4-methoxybenzaldehyde and 1 equivalent of 1-(4-methylphenyl)ethanone in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as an aqueous solution of potassium hydroxide (KOH), dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir for 6-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[10]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

-

Cell Seeding: Seed cancer cells (e.g., MCF7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-methoxyphenyl derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The bromo-methoxyphenyl scaffold is a privileged structure in drug discovery, demonstrating a remarkable capacity for generating compounds with potent and diverse biological activities. The structure-activity relationships discussed in this guide underscore the critical importance of the substitution pattern on the phenyl ring. The position and interplay of the bromo and methoxy groups, combined with the nature of the larger molecular framework (e.g., chalcone, benzamide, sulphonamide), dictate the compound's affinity for specific biological targets and its resulting pharmacological profile.[1][5]

Key insights reveal that bromo-methoxyphenyl derivatives can be potent anticancer agents through mechanisms such as tubulin polymerization inhibition and FGFR1 kinase inhibition.[5][8] Furthermore, they serve as valuable precursors for antimicrobial and anti-inflammatory agents.[2][11]

Future research should focus on leveraging these SAR insights for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities. Further investigation into the precise molecular interactions through co-crystallization studies and advanced computational modeling will undoubtedly accelerate the translation of these promising preliminary findings into clinically viable therapeutic agents.

References

-

IJARST. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Gong, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33:1, 840-848. [Link]

-

Gong, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

-

ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

-

ResearchGate. (2025). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Taylor & Francis Online. [Link]

-

Semantic Scholar. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. [Link]

-

Lee, J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Sieroń, L., et al. (2012). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Characterization Profile: 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

Executive Summary

Compound: 4-(5-Bromo-2-methoxyphenyl)butan-2-amine Chemical Formula: C₁₁H₁₆BrNO Exact Mass: 257.04 (⁷⁹Br) / 259.04 (⁸¹Br) Class: Halogenated Phenol Ether / Homoamphetamine Derivative

This technical guide provides a comprehensive spectroscopic profile for 4-(5-Bromo-2-methoxyphenyl)butan-2-amine , a specific structural intermediate often encountered in the synthesis of complex benzazepines or as a homologue to psychoactive phenethylamines. The data presented below synthesizes experimental principles from high-fidelity structural analogues (e.g., 4-bromoanisole, 2C-B) and standard substituent additivity rules. This guide is designed to serve as a validation standard for researchers confirming the identity of this specific ligand.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary confirmation of the halogenation state and the aliphatic chain structure. For this compound, the bromine atom dictates the molecular ion profile, while the amine side chain dictates the fragmentation pathway.

Molecular Ion Analysis

The most distinct feature is the 1:1 isotopic ratio of the molecular ion

| Ion Species | m/z (Theoretical) | Relative Abundance | Diagnostic Note |

| [M+H]⁺ (⁷⁹Br) | 258.05 | 100% | Base molecular ion. |

| [M+H]⁺ (⁸¹Br) | 260.05 | ~98% | Confirms presence of one Br atom. |

| [M-NH₃]⁺ | 241.02 / 243.02 | Variable | Loss of ammonia (common in ESI). |

Fragmentation Pathway (EI/ESI)

In Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule undergoes

Primary Fragment (Base Peak): m/z 44

Secondary Fragment (Tropylium-like): m/z 199/201

The remaining aryl-alkyl cation

Fragmentation Logic Diagram

Figure 1: Predicted fragmentation pathway highlighting the dominant α-cleavage mechanism characteristic of primary amines.

Infrared Spectroscopy (IR)[2]

IR analysis is used primarily to confirm functional group integrity (primary amine and ether) and the substitution pattern of the benzene ring.

| Frequency (cm⁻¹) | Vibration Mode | Assignment / Notes |

| 3350 - 3280 | N-H Stretch | Broad doublet (primary amine -NH₂). |

| 2960 - 2850 | C-H Stretch | Aliphatic (methyl/methylene) and O-Me. |

| 1590, 1490 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1245 - 1230 | C-O Stretch | Aryl alkyl ether (strong, diagnostic for Anisole). |

| 1040 | C-O-C Stretch | Sym. stretch of methoxy group. |

| 810 - 800 | C-H Bend (oop) | 1,2,5-trisubstituted benzene (2 adjacent H, 1 isolated H). |

| 600 - 500 | C-Br Stretch | Weak to medium intensity fingerprint band. |

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR provides the definitive structural proof. The assignment strategy relies on the trisubstituted aromatic system (1,2,4-pattern relative to the ring, but 1,2,5- relative to the alkyl chain) and the chiral aliphatic chain .

¹H NMR (Proton) - 400 MHz, CDCl₃

Aromatic Region: The 2-methoxy group strongly shields the proton at position 3. The 5-bromo group deshields positions 4 and 6.

- 7.25 (d, J=2.2 Hz, 1H): H-6 . Meta to the methoxy, ortho to the alkyl chain. Shows small meta-coupling.

- 7.20 (dd, J=8.6, 2.2 Hz, 1H): H-4 . Ortho to Br, meta to OMe.

- 6.75 (d, J=8.6 Hz, 1H): H-3 . Ortho to OMe. Shielded doublet.

Aliphatic Region:

- 3.80 (s, 3H): -OCH₃ . Characteristic sharp singlet.

-

2.95 (m, 1H): H-2' . Methine proton at the chiral center (

- 2.65 (t, J=7.5 Hz, 2H): H-4' . Benzylic protons (Ar-CH₂-).

- 1.70 (m, 2H): H-3' . Homobenzylic protons (-CH₂-).

- 1.15 (d, J=6.5 Hz, 3H): H-1' . Terminal methyl group.[1][2]

- 1.80 (br s, 2H): -NH₂ . Exchangeable with D₂O.

¹³C NMR (Carbon) - 100 MHz, CDCl₃

| Shift ( | Carbon Type | Assignment Logic |

| 156.5 | Quaternary (C-O) | C-2. Deshielded by Oxygen. |

| 132.0 | Quaternary | C-1. Alkyl attachment point. |

| 130.5 | CH (Aromatic) | C-6. |

| 129.8 | CH (Aromatic) | C-4. |

| 112.5 | Quaternary (C-Br) | C-5. Shielded by heavy atom effect. |

| 111.8 | CH (Aromatic) | C-3. Ortho to OMe (Shielded). |

| 55.6 | CH₃ (Methoxy) | O-CH₃. |

| 46.5 | CH (Methine) | C-2' (attached to Amine). |

| 38.5 | CH₂ | C-3' (Linker). |

| 29.5 | CH₂ | C-4' (Benzylic). |

| 23.5 | CH₃ | C-1' (Terminal Methyl). |

NMR Assignment Workflow

Figure 2: Step-by-step logic flow for validating the structure via Proton NMR.

Experimental Protocols

To ensure reproducibility and accurate spectral acquisition, follow these standardized protocols.

Sample Preparation for NMR

-

Solvent Selection: Use Chloroform-d (CDCl₃) as the primary solvent. If the amine salt (HCl) is used, switch to DMSO-d₆ or Methanol-d₄ to prevent precipitation and sharpen exchangeable proton signals.

-

Concentration: Dissolve 5–10 mg of the free base oil in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., MgSO₄ from drying steps).

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm or reference against the residual CHCl₃ peak at 7.26 ppm.

Mass Spectrometry (LC-MS) Setup

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm, 1.8µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

-

Note: The amine protonates easily.[3] Avoid high fragmentor voltages to preserve the molecular ion.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for substituent additivity rules).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenethylamine Derivatives. [Link]

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on the spectroscopy of methoxy-bromo-phenethylamines). [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift prediction).

Sources

Discovery and Synthesis of Novel Bromo-Methoxyphenyl Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Bromo-Methoxyphenyl Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple biological targets and serve as a fertile ground for the development of novel therapeutics. The bromo-methoxyphenyl moiety has firmly established itself within this category. Its derivatives have garnered significant interest due to a demonstrated wide spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial properties.[1][2]

The strategic value of this scaffold lies in its inherent duality. The methoxy-substituted phenyl ring is a common motif in a multitude of pharmacologically active compounds, often contributing to target affinity and influencing metabolic stability.[3] Concurrently, the bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a host of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Ullmann condensations, which are cornerstones of modern C-C and C-O bond formation.[4] This allows for the systematic and modular construction of vast chemical libraries, enabling researchers to fine-tune molecular architecture and optimize for potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the discovery and synthesis of these valuable compounds. It is designed not as a rigid set of instructions, but as a technical resource for the senior application scientist. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references to empower your research and development endeavors.

Chapter 1: Rational Design and Discovery Paradigms

The journey to a novel therapeutic agent begins not in the flask, but with a logical design strategy. The selection of the bromo-methoxyphenyl core is a deliberate choice rooted in established principles of medicinal chemistry.

The Methoxy Group: A Modulator of Bioactivity and Pharmacokinetics The methoxy group (-OCH₃) is more than a simple substituent; it is a powerful modulator of a molecule's properties. Its presence can:

-

Influence Target Binding: The oxygen atom can act as a hydrogen bond acceptor, creating crucial interactions within a receptor's binding pocket.

-

Enhance Metabolic Stability: The methyl group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Tune Lipophilicity: The methoxy group increases lipophilicity compared to a hydroxyl group, which can improve cell membrane permeability and oral bioavailability.

The Bromo- Substituent: A Gateway to Chemical Diversity The bromine atom is the linchpin of synthetic strategy. Its primary role is to serve as a reactive site for palladium- or copper-catalyzed cross-coupling reactions. This "reaction handle" allows for the late-stage introduction of a wide array of chemical functionalities, which is a highly efficient strategy in drug discovery. By starting with a common bromo-methoxyphenyl intermediate, chemists can rapidly generate dozens or hundreds of analogues for structure-activity relationship (SAR) studies. This modular approach, illustrated below, is fundamental to optimizing lead compounds.